Carvedilol Impurity 2
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a pharmaceutical product. globalpharmatek.compharmaffiliates.com This process is not merely a quality control measure but a cornerstone of modern drug development for several reasons:
Ensuring Safety and Efficacy: The presence of impurities can significantly impact the safety, efficacy, and quality of a drug. contractpharma.com Some impurities may have their own pharmacological activity, potentially leading to unintended side effects or toxicity. contractpharma.comresearchgate.net Therefore, a thorough understanding of the impurity profile is essential to safeguard public health. globalpharmatek.com
Process Optimization: Impurity profiling provides valuable insights into the manufacturing process. globalpharmatek.com By identifying the source and formation pathways of impurities, manufacturers can optimize reaction conditions and purification steps to minimize their levels. globalpharmatek.comdrreddys.com
Stability Assessment: The identification of degradation products through impurity profiling is crucial for determining a drug's shelf-life and appropriate storage conditions. globalpharmatek.com This ensures that the drug remains stable and maintains its quality throughout its lifecycle.
Regulatory Compliance: Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com
Contextualization of Organic Impurities in Active Pharmaceutical Ingredients (APIs)
Organic impurities are unwanted chemical substances that are structurally related to the API and can arise from various stages of the manufacturing process or during storage. gmpinsiders.com They are a primary focus of impurity profiling due to their potential to be pharmacologically active or toxic.
These impurities can be broadly categorized as:
Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials, intermediates that did not fully convert, and by-products from side reactions. moravek.comqingmupharm.comalentris.org
Degradation Products: These impurities form when the API degrades over time due to exposure to factors like light, heat, moisture, or reaction with other components in the formulation. qingmupharm.comalentris.org
Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or catalysts may remain in the final product. moravek.com
In the context of Carvedilol, a non-selective beta-blocker, several impurities have been identified. alentris.org "Carvedilol Impurity 2" is one such substance. While the exact chemical name can vary depending on the pharmacopeia or supplier, it is often referred to as a process-related impurity. For instance, one identified impurity, 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole, is an intermediate in the synthesis of a known Carvedilol impurity. veeprho.comchemicalbook.com Another significant impurity, known as Carvedilol Related Compound B, is formed as a by-product during certain synthesis routes. google.comgoogle.comnih.gov The formation of these impurities underscores the complexity of the chemical synthesis of Carvedilol and the necessity for stringent process controls. researchgate.net
Regulatory Imperatives for Pharmaceutical Impurity Control (ICH Guidelines)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of comprehensive guidelines to ensure the quality, safety, and efficacy of medicines. biotech-spain.com These guidelines are widely adopted by regulatory authorities around the globe.
Several ICH guidelines specifically address the control of impurities:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new APIs. jpionline.orgich.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgamericanpharmaceuticalreview.com
ICH Q3B(R2): Impurities in New Drug Products: This guideline extends the principles of Q3A to the finished pharmaceutical product, considering impurities that may arise during formulation or from excipients. biotech-spain.com
ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline focuses on the control of residual solvents used in the manufacturing process, classifying them based on their toxicity. biotech-spain.comamericanpharmaceuticalreview.com
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for identifying, categorizing, and controlling mutagenic impurities, which have the potential to cause DNA damage, to limit potential carcinogenic risk. jpionline.orgeuropa.eu
These guidelines create a robust regulatory framework that compels pharmaceutical manufacturers to thoroughly investigate and control impurities like this compound. The process involves developing and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities at very low levels. researchgate.neteuropeanpharmaceuticalreview.comsemanticscholar.orginnovareacademics.ininnovareacademics.in
Properties
CAS No. |
1801551-41-6 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.25 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-(9H-Carbazol-4-yloxy)-ethenol |
Origin of Product |
United States |
Identity and Structural Characterization of Carvedilol Impurity 2
Nomenclature and Chemical Identity of Carvedilol Impurity 2
This compound is identified as a process-related impurity, emerging during the synthesis of Carvedilol. jocpr.com It is not a degradation product that forms from the final drug substance over time but rather an unintended byproduct of the manufacturing process. jocpr.com The primary variant of this compound is chemically known as 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole. veeprho.comguidechem.com This impurity is also referred to as 4-(2-Oxiranylmethoxy)-9-(2-oxiranylmethyl)-9H-carbazole. guidechem.com It is an intermediate in the synthesis of Carvedilol EP Impurity A. chemicalbook.com
Another compound, sometimes referred to as "Carvedilol Nitroso Impurity 2," is chemically distinct and known as 1-((2-(2-methoxyphenoxy)ethyl)amino)-3-((9-nitroso-9H-carbazol-4-yl)oxy)propan-2-ol. synzeal.com A similar, likely identical, substance is "N-Nitroso this compound," with the chemical name N-(2-hydroxy-3-((9-nitroso-9H-carbazol-4-yl)oxy)propyl)-N-(2-(2-methoxyphenoxy)ethyl)nitrous amide. cleanchemlab.com This article, however, will focus on the process-related impurity, 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole.
A study on the synthesis of key intermediates of Carvedilol also identified an "impurity 2" which arises during the production of 4-(2,3-epoxypropoxy) carbazole (B46965). jocpr.com This impurity was synthesized and characterized, and its spectral data aligns with the structure of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole. jocpr.com
The primary variant of this compound, identified as a process-related impurity, has the following chemical structure and formula:
Table 1: Chemical Identity of this compound
| Attribute | Value |
|---|---|
| Systematic Name | 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole veeprho.com |
| CAS Number | 1198090-71-9 veeprho.comguidechem.comchemicalbook.com |
| Molecular Formula | C₁₈H₁₇NO₃ guidechem.com |
| Molecular Weight | 295.33 g/mol guidechem.com |
Another publication refers to a process impurity with the same molecular formula and a similar name, providing analytical data that supports this structure. jocpr.com
Isolation and Purification Methodologies for this compound
The isolation and purification of Carvedilol and its impurities, including process-related impurities like Impurity 2, often rely on chromatographic techniques. For a synthesized version of an impurity with the same molecular formula as this compound, column chromatography was employed for purification. jocpr.com The process involved eluting the compound with a mixture of 15% ethyl acetate (B1210297) in n-hexane to yield the impurity as an off-white crystalline powder. jocpr.com
General purification strategies for Carvedilol often involve crystallization and treatment with adsorbents to remove impurities. google.com For instance, crude Carvedilol can be purified by dissolving it in a hot solvent mixture, such as ethanol (B145695) and water, and treating it with activated carbon or an ion-exchange resin to remove impurities before crystallization. google.com Similar principles of chromatography and crystallization are the standard approaches for isolating specific impurities like this compound for use as reference standards.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The unequivocal identification and structural elucidation of pharmaceutical impurities are heavily reliant on advanced spectroscopic techniques. connectjournals.comconicet.gov.ar For Carvedilol impurities, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically employed. jocpr.comconnectjournals.com
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules. In the characterization of a synthesized impurity corresponding to this compound, the ¹H NMR spectrum was recorded in DMSO-d₆ at 300 MHz. jocpr.com The observed chemical shifts (δ) confirm the presence of the carbazole ring system and the two epoxy groups. jocpr.com
Table 2: ¹H NMR Data for a Synthesized Impurity Corresponding to this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.45-2.55 | m | 2H | -CH₂- in epoxy |
| 2.75-2.85 | m | 2H | -CH₂- in epoxy |
| 2.9 | m | 1H | -CH- in epoxy |
| 4.1 | m | 1H | -CH- in epoxy |
| 4.5-4.8 | m | 4H | -CH₂- |
| 6.9 | d | 1H | ArH |
| 7.2 | m | 2H | ArH |
| 7.4 | d | 2H | ArH |
| 7.6 | d | 1H | ArH |
| 8.2 | d | 1H | ArH |
Source: Journal of Chemical and Pharmaceutical Research, 2011, 3(6):33-45 jocpr.com
The integration and multiplicity of these peaks are consistent with the proposed structure of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole. jocpr.com
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of impurities. For the synthesized impurity corresponding to this compound, the mass spectrum showed a molecular ion peak (M⁺) at m/z 295, which corresponds to the molecular weight of C₁₈H₁₇NO₃. jocpr.com This finding is a key piece of evidence for confirming the identity of the impurity. jocpr.com
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly useful for separating and identifying impurities in the drug substance. waters.comresearchgate.net These techniques allow for the detection and quantification of impurities at very low levels. waters.com
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While specific IR data for this compound is not detailed in the reviewed literature, the general approach for characterizing Carvedilol and its impurities involves FT-IR spectroscopy. connectjournals.comderpharmachemica.com For a related compound, the IR spectrum was recorded as a KBr pellet. jocpr.com The IR spectrum of Carvedilol itself shows characteristic bands for the -OH stretching, N-H stretching, and aromatic C-H stretching. mdpi.com For this compound, one would expect to see characteristic absorption bands for the C-O-C stretching of the ether and epoxy groups, as well as bands corresponding to the aromatic carbazole ring system.
Origin and Formation Pathways of Carvedilol Impurity 2
Process-Related Impurities in Carvedilol Synthesis
The synthesis of Carvedilol is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. daicelpharmastandards.com These unwanted chemicals can arise from various sources, including starting materials, reagents, and the reaction conditions themselves. daicelpharmastandards.comalentris.org Carvedilol Impurity 2 has been identified as a process-related impurity, meaning it is generated during the manufacturing process. jocpr.com
Impurity Formation During Intermediate Synthesis (e.g., 4-(2,3-Epoxypropoxy)carbazole Synthesis)
A key intermediate in one of the common synthetic routes for Carvedilol is 4-(2,3-Epoxypropoxy)carbazole. jocpr.com The synthesis of this intermediate involves the condensation of 4-hydroxy carbazole (B46965) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. jocpr.com Research has shown that several impurities can be formed during this step, including this compound, which is identified as 4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole. jocpr.com
The formation of this impurity is attributed to the reaction conditions and the reactivity of the starting materials. jocpr.com The reaction is reportedly sensitive, and factors such as the rate of addition of reagents are critical. jocpr.com For instance, a fast addition of 4-hydroxy carbazole or dimethyl sulfoxide (B87167) (used as a solvent) can lead to the degradation of the reaction mass. jocpr.com
By-product Formation During Coupling Reactions and Condensation Steps
The subsequent step in Carvedilol synthesis typically involves the condensation of 4-(2,3-Epoxypropoxy)carbazole with 2-(2-methoxyphenoxy) ethylamine. jocpr.com During this coupling reaction, the formation of various by-products can occur. While the primary focus of some studies has been on other impurities like the "bis impurity" (Impurity B), the potential for side reactions leading to various impurities is a known challenge. connectjournals.comjetir.org The opening of the epoxide ring by the primary amine can sometimes lead to the secondary amine formed attacking another epoxide molecule, resulting in dimer impurities. connectjournals.com
Role of Starting Materials and Reagents in Impurity Generation
The reagents used, such as the base (e.g., sodium hydroxide) and solvents (e.g., dimethyl sulfoxide), also influence impurity formation. jocpr.com The basic conditions required for the condensation reaction can promote side reactions. jocpr.com
Impact of Reaction Conditions (e.g., pH, Temperature, Solvents)
The conditions under which the synthesis is performed have a direct impact on the formation of this compound and other impurities. jocpr.com
pH: Maintaining a basic pH is crucial for the primary reaction to proceed, but it can also facilitate the cleavage of the epoxy ring, leading to the formation of other impurities. jocpr.com
Temperature: The temperature must be carefully controlled. For the synthesis of 4-(2,3-epoxypropoxy) carbazole, the addition of epichlorohydrin is typically carried out at a controlled temperature (e.g., 10-15°C) to minimize side reactions. jocpr.comconnectjournals.com
Solvents: The choice of solvent is also critical. While some syntheses use solvents like monoglyme for the final coupling step, others may employ different solvents which can influence reaction pathways and impurity profiles. jocpr.com
Degradation Pathways Leading to this compound
Beyond being a process-related impurity, Carvedilol and its intermediates can degrade under various stress conditions, potentially leading to the formation of impurities. alentris.org Forced degradation studies are essential for identifying these degradation products and understanding the stability of the drug substance. innovareacademics.in
Forced Degradation Studies and Mechanisms
Forced degradation studies on Carvedilol have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. innovareacademics.injocpr.comjocpr.com These studies help to establish the degradation pathways of the drug. innovareacademics.in
While specific studies detailing the formation of this compound as a degradation product are less common in the provided search results, the general principle is that the reactive epoxide group in intermediates like 4-(2,3-Epoxypropoxy)carbazole could be susceptible to degradation. jocpr.com For instance, acidic or basic conditions could potentially lead to the opening of the oxirane ring, a common degradation pathway for epoxides. jocpr.com
Research has shown that Carvedilol is particularly sensitive to oxidative and alkaline conditions. innovareacademics.ininnovareacademics.in Under oxidative stress, an increase in Impurity-A has been noted. innovareacademics.ininnovareacademics.in In alkaline conditions, Impurity-D has been observed as a major degradation product. innovareacademics.ininnovareacademics.in While Carvedilol has been found to be relatively stable under acidic, humidity, thermal, and photolytic stress, the potential for degradation leading to various impurities, including the possibility of forming structures related to Impurity 2 from intermediates, cannot be entirely ruled out without specific studies. innovareacademics.ininnovareacademics.in
Table of Research Findings on Carvedilol Impurity Formation
| Impurity Type | Formation Stage | Key Factors Influencing Formation | Resulting Impurity |
|---|---|---|---|
| Process-Related | Synthesis of 4-(2,3-Epoxypropoxy)carbazole | Reaction conditions (temperature, rate of reagent addition), reactivity of starting materials | This compound (4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole) |
| Process-Related | Coupling of intermediates | Side reactions, stoichiometry of reactants | Dimer impurities (e.g., Impurity B) |
Table of Compounds
| Compound Name |
|---|
| Carvedilol |
| This compound |
| 4-(2,3-Epoxypropoxy)carbazole |
| 4-hydroxy carbazole |
| Epichlorohydrin |
| 2-(2-methoxyphenoxy) ethylamine |
| Sodium hydroxide |
| Dimethyl sulfoxide |
| Monoglyme |
| Carvedilol Impurity A |
| Carvedilol Impurity B |
Acidic Hydrolysis Degradation Pathways
Forced degradation studies on Carvedilol have been conducted under various pH conditions. While some studies indicate that Carvedilol can degrade under acidic conditions, there is no specific evidence in the available research to suggest that acidic hydrolysis is a direct formation pathway for Carvedilol Nitroso Impurity 2. The general mechanism for nitrosamine (B1359907) formation is often facilitated under acidic conditions, which can convert nitrite (B80452) salts into more reactive nitrosating agents like nitrous acid (HNO₂) ijpsjournal.comfu-berlin.de. However, specific studies linking this to Carvedilol Nitroso Impurity 2 are not presently available.
Alkaline Hydrolysis Degradation Pathways
Studies have shown that Carvedilol is susceptible to degradation under alkaline (basic) conditions rsc.org. However, the formation of Carvedilol Nitroso Impurity 2 is not specifically documented as a result of alkaline hydrolysis. The reaction mechanism for nitrosamine formation typically favors acidic environments, and while nitrosation can occur under neutral or alkaline conditions through different nitrosating agents (like nitrogen dioxide), this has not been identified as a primary pathway for this specific impurity in the literature reviewed researchgate.net.
Oxidative Degradation Pathways (e.g., N-Oxide Formation, Nitroso Formation)
The primary formation route for this compound is through oxidative degradation, specifically N-nitrosation. This impurity is an N-nitroso derivative, formed by the reaction of the secondary amine in the Carvedilol structure with a nitrosating agent (NOx) chemicea.combaertschiconsulting.com.
The general process involves a nitrosating agent, which can originate from various sources, reacting with the amine chemicea.comijpsjournal.com. An unexpected N-nitrosation reaction was reported when Carvedilol-excipient blends were stored in a stability chamber where humidity was controlled by a saturated sodium nitrite (NaNO₂) solution. This environment generated volatile NOx species in the headspace, which then diffused into the solid drug blend and reacted with the secondary amine of Carvedilol to form the N-nitrosamine derivative baertschiconsulting.com. This demonstrates that the impurity can be formed as an artifact under certain analytical or storage conditions. The formation was found to be dependent on the pH of the nitrite solution, with lower pH leading to faster degradation baertschiconsulting.com.
| Property | Detail | Reference |
|---|---|---|
| Chemical Name | 1-((2-(2-methoxyphenoxy)ethyl)amino)-3-((9-nitroso-9H-carbazol-4-yl)oxy)propan-2-ol | chemicea.comsynzeal.compharmaceresearch.com |
| Molecular Formula | C₂₄H₂₅N₃O₅ | pharmaceresearch.comsimsonpharma.com |
| Molecular Weight | 435.48 g/mol | pharmaceresearch.comdaicelpharmastandards.com |
| Classification | N-Nitrosamine Drug Substance-Related Impurity (NDSRI) | dgra.desynthinkchemicals.com |
Photolytic Degradation Pathways
Exposure to environmental factors such as light can lead to the formation of degradation products from Carvedilol veeprho.com. However, the existing literature on the photostability of Carvedilol does not specifically identify Carvedilol Nitroso Impurity 2 as a photolytic degradation product. The degradation of drug substances or excipients under light exposure can potentially create precursors for nitrosamine formation, but a direct link has not been established for this impurity waters.com.
Thermal Degradation Pathways
Thermal degradation of Carvedilol has been observed, particularly at high temperatures. However, similar to other stress conditions, the formation of Carvedilol Nitroso Impurity 2 is not reported as a direct result of thermal stress. High temperatures, along with humidity, are recognized as risk factors that can accelerate the degradation of drug substances and excipients, potentially leading to the generation of nitrosamine impurities over time during storage waters.comresearchgate.netveeprho.com.
Influence of Excipients and Formulation Components on Impurity Formation
Pharmaceutical excipients are a critical factor in the formation of nitrosamine impurities. Many common excipients can contain trace amounts of nitrites or nitrates, which can act as nitrosating agents ijpsjournal.com. The interaction between these reactive impurities in excipients and the Carvedilol API can lead to the formation of Carvedilol Nitroso Impurity 2 during formulation or storage ijpsjournal.com.
Key factors include:
Nitrite Content: Excipients such as povidone, crospovidone, and starches can contain nitrite impurities ijpsjournal.com. The amount of nitrite an excipient contributes depends on its proportion in the final formulation ipec-europe.org.
Reaction Conditions: The presence of water, heat (from processes like drying), and an acidic microenvironment within the formulation can facilitate the reaction between the drug and nitrosating agents from excipients ijpsjournal.com.
Scavengers: The risk of nitrosamine formation can be mitigated by using scavenger substances in the formulation that compete for nitrosating agents ipec-europe.org.
| Degradation Pathway | General Carvedilol Degradation | Formation of Carvedilol Nitroso Impurity 2 | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Degradation observed in some studies. | Not reported as a direct pathway. | scribd.com |
| Alkaline Hydrolysis | Sensitive to degradation. | Not reported as a direct pathway. | rsc.org |
| Oxidative Degradation | Sensitive to degradation; N-oxide can form. | Primary formation pathway via N-nitrosation. | ijpsjournal.combaertschiconsulting.com |
| Photolytic Degradation | Degradation observed in some studies. | Not reported as a direct pathway. | waters.comveeprho.com |
| Thermal Degradation | Degradation observed at high temperatures. | Not reported as a direct pathway. | waters.comveeprho.com |
Role of Packaging Materials in Degradation Product Generation
Packaging materials play a crucial role in either protecting the drug product or potentially contributing to impurity formation. Prolonged contact between the drug and primary packaging components can lead to the migration of contaminants zamann-pharma.com.
For nitrosamine impurities, packaging can be a source in several ways:
Contaminants: Nitrosamines can migrate from the packaging material into the drug product zamann-pharma.com.
Reactive Components: Certain materials used in packaging, such as nitrocellulose in blister lidding foil, can act as a source of nitrosating agents, reacting with amines present in printing inks or the drug product itself to form nitrosamines europeanpharmaceuticalreview.com. Researchers have recommended considering nitrocellulose-free blister materials to mitigate this risk europeanpharmaceuticalreview.com.
Protection: Conversely, appropriate packaging can prevent impurity formation. Active packaging technologies are being developed to scavenge volatile nitrosating agents like NOx from the headspace of the container, thereby preventing the formation of nitrosamines in the drug product ondrugdelivery.com.
Analytical Methodologies for Detection and Quantification of Carvedilol Impurity 2
Chromatographic Techniques for Impurity Separation
Chromatography, particularly liquid chromatography, is the most widely employed technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. alentris.org The development of a suitable chromatographic method involves the careful selection and optimization of various parameters to achieve adequate separation of all potential impurities from the API and from each other.
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical tool in pharmaceutical quality control for the determination of carvedilol and its related substances. europeanpharmaceuticalreview.comnih.govacs.org Developing a stability-indicating HPLC method that can separate Carvedilol Impurity 2 from carvedilol and other potential impurities is essential for routine analysis of both bulk drug and finished dosage forms.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant mode used for the analysis of carvedilol and its impurities. The selection of the stationary phase is a critical first step in method development.
Octadecylsilane (ODS or C18) Columns: These are the most common stationary phases used for carvedilol impurity profiling. Columns such as Inertsil ODS 3V and Purosphere STAR RP-18e have been successfully used to achieve separation of carvedilol and its impurities. researchgate.netijpsonline.comresearchgate.net The hydrophobic nature of the C18 alkyl chains provides effective retention and separation for moderately polar to nonpolar compounds like carvedilol and its related substances.
Octylsilane (C8) Columns: C8 columns, such as Inertsil C8 and Zorbax Eclipse XDB-C8, offer an alternative with slightly less hydrophobicity compared to C18 columns. researchgate.netsemanticscholar.orgijpsonline.com This can be advantageous in reducing analysis time or altering the elution order of impurities, which can help in resolving critical peak pairs. ijpsonline.com
Phenyl Columns: For compounds with aromatic rings, phenyl-based stationary phases can offer different selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic moieties of the analytes. A YMC® Triart-Phenyl column has been used in a method for carvedilol, demonstrating its utility in providing alternative selectivity. nih.gov
The choice between these stationary phases depends on the specific impurity profile of the carvedilol sample, with C18 and C8 columns being the most frequently reported for achieving successful separations. researchgate.netijpsonline.com
| Stationary Phase Type | Specific Column Example | Dimensions (L x ID, Particle Size) | Reference |
|---|---|---|---|
| C18 (ODS) | Inertsil ODS 3V | 150 mm x 4.6 mm, 5µm | researchgate.net |
| C18 (ODS) | Purosphere STAR RP 18-endcapped | 250 mm x 4 mm, 3 µm | ijpsonline.com |
| C8 | Zorbax Eclipse XDB-C8 | 150 mm x 4.6 mm, 5 µm | semanticscholar.orgijpsonline.com |
| C8 | Inertsil C8 | 50 mm x 4.6 mm, 3 μ | researchgate.net |
| Phenyl | YMC® Triart-Phenyl | 150 mm x 4.6 mm, 5 μm | nih.gov |
Mobile phase composition is arguably the most critical factor influencing retention and resolution in RP-HPLC. Optimization involves adjusting the organic modifier, buffer type, and pH.
Organic Solvents: Acetonitrile is the most commonly used organic modifier for carvedilol analysis due to its low viscosity and UV transparency. researchgate.netsemanticscholar.orgnih.gov Methanol is another option that can offer different selectivity. ijpsonline.com
Buffer Systems and pH Adjustment: The use of an aqueous buffer is crucial for controlling the ionization state of carvedilol and its impurities, which are basic in nature. This ensures reproducible retention times and improves peak shape. Phosphate buffers are widely used, often in combination with acids like phosphoric acid or trifluoroacetic acid to maintain a low pH. researchgate.netijpsonline.comresearchgate.netnih.gov For instance, a mobile phase consisting of acetonitrile and a 0.02M orthophosphoric acid solution (pH adjusted to 2.7) has been reported. researchgate.net Adjusting the mobile phase pH to an acidic range (typically pH 2.0-3.5) ensures that the amine functionalities are protonated, leading to better peak symmetry and retention on reversed-phase columns. researchgate.netijpsonline.com
Gradient vs. Isocratic Elution: Due to the presence of multiple impurities with varying polarities, gradient elution is often preferred over isocratic elution for impurity profiling of carvedilol. ijpsonline.comresearchgate.netnih.gov A gradient program, which involves changing the composition of the mobile phase during the run, allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution for early eluting peaks. For example, a method was developed using a gradient of Mobile Phase A (Water, Acetonitrile, Trifluoroacetic acid) and Mobile Phase B (Water and Acetonitrile). researchgate.net
| Mobile Phase Composition | Elution Mode | pH | Reference |
|---|---|---|---|
| Acetonitrile and 0.02M Orthophosphoric acid (70:30 v/v) | Isocratic | 2.7 (with Triethylamine) | researchgate.net |
| Acetonitrile and Phosphate buffer (containing 1.5 mM 1-heptanesulfonic acid) (43:57 v/v) | Isocratic | 2.0 | semanticscholar.orgijpsonline.com |
| Acetonitrile and Water (45:55 v/v) | Isocratic | 2.5 (with Formic Acid) | researchgate.net |
| Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v); Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) (Buffer: 20 mM KH2PO4 with Triethylamine) | Gradient | 2.8 | ijpsonline.com |
| Mobile Phase A: 0.1% Formic acid; Mobile Phase B: Ethanol (B145695) | Gradient | Not specified | nih.gov |
UV-Vis spectroscopy is the standard detection method for carvedilol and its impurities due to the presence of a carbazole (B46965) chromophore in their structures. The selection of an appropriate wavelength is vital for achieving the required sensitivity.
Carvedilol exhibits a primary absorption maximum at approximately 240-242 nm. researchgate.netresearchgate.net This wavelength is frequently used for the simultaneous determination of carvedilol and its impurities as it generally provides a good response for all related substances. researchgate.netsemanticscholar.orgijpsonline.com However, other wavelengths may be selected to enhance the detection of a specific impurity or to minimize interference. For instance, some methods employ dual-wavelength detection, using 220 nm for one impurity and 240 nm for carvedilol and others. semanticscholar.orgijpsonline.com Other reported wavelengths include 226 nm, 243 nm, 254 nm, and 280 nm, demonstrating the need to optimize this parameter based on the specific impurity profile and the desired sensitivity. researchgate.netijpsonline.comnih.govresearchgate.net A diode array detector (DAD) is often used as it allows for the monitoring of multiple wavelengths simultaneously and can also assess peak purity. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This technology offers significant advantages for impurity profiling, including increased resolution, higher sensitivity, and substantially shorter run times. researchgate.netresearchgate.net
A stability-indicating UPLC method has been developed for the quantitative determination of potential impurities in carvedilol, including Impurity 2. researchgate.net This method demonstrates the efficiency of UPLC in resolving all known impurities and degradation products.
Stationary Phase: The separation was achieved on a Waters Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm). researchgate.netresearchgate.net
Mobile Phase: A gradient method was employed using 0.04% trifluoroacetic acid in water as mobile phase A and 0.04% trifluoroacetic acid in acetonitrile as mobile phase B. researchgate.net
Sensitivity: The developed UPLC method showed high sensitivity, which is critical for quantifying impurities at very low levels. The limit of detection (LOD) and limit of quantification (LOQ) for this compound were found to be approximately 0.004% and 0.01% of the analyte concentration (100 μg/mL), respectively. researchgate.net
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | researchgate.netresearchgate.net |
| Mobile Phase A | 0.04% trifluoroacetic acid in water | researchgate.net |
| Mobile Phase B | 0.04% trifluoroacetic acid in acetonitrile | researchgate.net |
| Elution Mode | Gradient | researchgate.net |
| Detection Wavelength | 240 nm | researchgate.net |
| LOD for Impurity 2 | ~0.004% of 100 μg/mL | researchgate.net |
| LOQ for Impurity 2 | ~0.01% of 100 μg/mL | researchgate.net |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of carvedilol manufacturing, its primary application is for the detection and quantification of residual solvents, which are considered volatile impurities according to regulatory guidelines. alentris.org It is generally not the preferred method for analyzing non-volatile, thermally labile, and high molecular weight impurities like this compound.
However, GC coupled with mass spectrometry (GC-MS) can be used to analyze certain process-related impurities in key intermediates of carvedilol synthesis. jocpr.com For a polar molecule like carvedilol to be analyzed by GC, a derivatization step is often necessary to increase its volatility and thermal stability. oup.com This typically involves reacting the polar functional groups (e.g., hydroxyl, secondary amine) with a derivatizing agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile silyl derivatives. oup.com While this approach has been used for the determination of carvedilol itself in biological matrices, it is less practical for routine quality control of non-volatile impurities in the API due to the extra sample preparation steps and potential for incomplete derivatization. Therefore, the application of GC for this compound is limited, with HPLC and UPLC being the far more suitable and widely accepted techniques.
Method Validation Parameters as per ICH Guidelines (Q2(R1)/Q2(R2))
Robustness and System Suitability Testing
Robustness testing is a critical element in the validation of analytical methods, assessing a method's resilience to minor, intentional alterations in its parameters. This evaluation provides insight into the method's reliability under routine use. For the analysis of this compound, robustness studies typically involve modifying parameters such as the mobile phase's pH, the temperature of the column, the rate of flow, and the mobile phase's composition. The objective is to pinpoint which parameters significantly influence the analytical outcomes—including retention time, peak area, and resolution—and to define acceptable operational limits.
System suitability testing (SST) is conducted prior to and during sample analysis to confirm that the analytical system is functioning correctly. SST parameters are set to ensure the chromatographic system's resolution and reproducibility are sufficient for the intended analysis. Standard SST parameters for analyzing this compound encompass retention time, tailing factor, theoretical plates, and the resolution between Carvedilol and this compound.
Table 1: Example of Robustness Study Parameters and Acceptance Criteria for this compound Analysis
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | Resolution between Carvedilol and Impurity 2 > 2.0 |
| Column Temperature | ± 5 °C | Tailing factor for Impurity 2 < 1.5 |
| Flow Rate | ± 10% | %RSD of peak area < 2.0% |
| Mobile Phase Composition | ± 2% organic | Retention time shift < 5% |
Table 2: Typical System Suitability Test Parameters for this compound
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) | ≥ 2.0 (between Carvedilol and Impurity 2) |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
Hyphenated Analytical Techniques for Comprehensive Analysis
Hyphenated analytical techniques, which merge a separation method with a spectroscopic detection method, are potent instruments for identifying and quantifying impurities in pharmaceutical products. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to detect and quantify Carvedilol-related compounds and impurities, ensuring compliance with stringent quality standards. veeprho.com
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are exceptionally sensitive and selective methods utilized for the analysis of this compound. veeprho.com LC isolates the impurity from the active pharmaceutical ingredient (API) and other potential impurities, while MS furnishes data on the impurity's molecular weight and structure.
In an LC-MS analysis, the eluate from the LC column is directed into the mass spectrometer, where the molecules undergo ionization. The mass-to-charge ratio (m/z) of the resultant ions is then determined, which allows for the confirmation of the compound's molecular weight. For this compound, this serves to verify its identity.
LC-MS/MS offers enhanced specificity and more detailed structural information. In this approach, a specific ion (the precursor ion) that corresponds to the impurity is chosen in the initial mass analyzer, fragmented, and the subsequent product ions are analyzed in a second mass analyzer. The resulting fragmentation pattern is distinctive to the molecule's structure and can be used for conclusive identification. This technique is especially valuable for the quantification of minute levels of impurities within complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique that can be employed for the identification of particular impurities, especially those that are volatile or can be rendered volatile through derivatization. While it is less frequently used for a non-volatile compound such as this compound, it may be applied if the impurity is prone to thermal degradation or if specific volatile derivatives can be synthesized.
In GC-MS, the sample is vaporized and then separated within a gas chromatographic column. The separated components subsequently move into the mass spectrometer for detection and identification. The mass spectrum produced provides a fragmentation pattern that acts as a unique "fingerprint" for the compound, enabling its unambiguous identification through comparison with established spectral libraries.
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Application for this compound | Advantages |
|---|---|---|---|
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Identification and quantification. | High sensitivity and selectivity, applicable to a wide range of compounds. |
| LC-MS/MS | Separation by LC, precursor ion selection, fragmentation, and product ion analysis. | Definitive identification and quantification at trace levels. | Very high specificity and structural elucidation capabilities. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Identification of volatile impurities or derivatives. | Excellent for volatile and semi-volatile compounds, extensive spectral libraries available. |
Impurity Profiling and Control Strategies for Carvedilol
Development of Comprehensive Impurity Profiles
Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance. jocpr.com The development of a comprehensive impurity profile for Carvedilol involves utilizing advanced analytical techniques to detect and characterize unwanted chemicals that may be present. jocpr.comalentris.org High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, capable of separating Carvedilol from its various impurities, including Impurity 2. alentris.orgresearchgate.netresearchgate.netnih.gov
Carvedilol Impurity 2 has been identified as 4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole. jocpr.comveeprho.comsimsonpharma.com It is a process-related impurity that can form during the synthesis of the key intermediate, 4-(2,3-epoxypropoxy) carbazole (B46965). jocpr.com The establishment of an impurity profile documents all potential impurities, their sources, and the methods for their control, which is essential for regulatory approval and consistent quality control. alentris.org
Analytical methods, particularly reverse-phase HPLC, are developed and validated to ensure they are sensitive and specific enough to detect and quantify Impurity 2 at required low levels. researchgate.netijpsonline.com These methods are crucial for monitoring the quality of both the intermediate and the final Carvedilol API. ijpsonline.com Spectroscopic techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used in conjunction with chromatography to definitively identify and structurally elucidate impurities like Impurity 2. jocpr.comalentris.org
Table 1: Analytical Characterization Data for this compound
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295 g/mol |
| ¹H-NMR (300 MHz, DMSO-d6) | δ 2.45-2.55 (m, 2H), 2.75-2.85 (m, 2H), 2.9 (m, 1H), 4.1 (m, 1H), 4.5-4.8 (m, 4H), 6.9 (d, 1H), 7.2 (m, 2H), 7.4 (d, 2H), 7.6 (d, 1H), 8.2 (d, 1H) |
| Mass Spectrometry (MS) | m/z (%) = 295 (M⁺) |
Data sourced from a study on the synthesis and characterization of Carvedilol impurities. jocpr.com
Strategies for Minimizing Impurity 2 Formation during Synthesis
Controlling the formation of impurities at the source is a fundamental principle of modern pharmaceutical manufacturing. For this compound, this involves careful management of the synthesis step for the 4-(2,3-epoxypropoxy) carbazole intermediate.
The formation of this compound occurs during the reaction of 4-hydroxy carbazole with epichlorohydrin (B41342) in the presence of a base. jocpr.com Impurity 2 is a di-substituted compound, suggesting it arises from a secondary reaction with epichlorohydrin. jocpr.com Optimizing the synthesis process is a key strategy to minimize its formation. alentris.org
Key process parameters that require stringent control include:
Stoichiometry: The molar ratio of reactants is critical. Using a significant excess of epichlorohydrin can increase the likelihood of di-alkylation, leading to the formation of Impurity 2. Precise control over the amount of epichlorohydrin added is necessary to favor the desired mono-alkylation reaction.
Temperature: The reaction temperature must be carefully controlled. The synthesis of 4-(2,3-epoxypropoxy) carbazole involves adding epichlorohydrin at a low temperature (e.g., 10-15°C) before slowly raising it. connectjournals.com Deviations from the optimal temperature profile can lead to increased rates of side reactions.
Reaction Time: Monitoring the reaction progress using in-process controls (e.g., TLC or HPLC) ensures that the reaction is stopped once the starting material is consumed, preventing prolonged exposure of the product to conditions that might favor impurity formation.
The purity of the starting materials, 4-hydroxy carbazole and epichlorohydrin, directly impacts the impurity profile of the resulting intermediate and the final API. Rigorous quality control of these inputs is essential. Incoming raw materials should be tested against established specifications for identity, purity, and the absence of contaminants that could interfere with the reaction. Similarly, the intermediate 4-(2,3-epoxypropoxy) carbazole must be analyzed for the presence of Impurity 2 before proceeding to the next step in the Carvedilol synthesis.
Purification Techniques for Impurity 2 Removal
Even with optimized synthesis, small amounts of impurities may form. Therefore, effective purification methods are necessary to ensure the final API meets the required purity standards. alentris.org
Recrystallization is a widely used and effective technique for purifying solid compounds by separating a compound from its impurities based on differences in solubility. mt.com The process involves dissolving the impure solid (in this case, crude Carvedilol or its intermediate) in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. mt.com As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities like Impurity 2 remain dissolved in the mother liquor. mt.com For Carvedilol, ethyl acetate (B1210297) has been identified as an effective solvent for crystallization to obtain a pure product. epo.org The selection of an appropriate solvent system is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.
Table 2: General Steps in Recrystallization for Impurity Removal
| Step | Procedure | Purpose |
|---|---|---|
| 1. Solvent Selection | Choose a solvent in which Carvedilol and Impurity 2 have different solubility profiles. | To enable separation upon cooling. |
| 2. Dissolution | Dissolve the impure Carvedilol in a minimum amount of hot solvent. | To create a saturated solution. |
| 3. Cooling | Allow the solution to cool slowly and undisturbed. | To promote the formation of pure crystals of Carvedilol. |
| 4. Filtration | Separate the purified crystals from the solvent containing the dissolved impurity. | To isolate the pure product. |
| 5. Washing & Drying | Wash the crystals with a small amount of cold solvent and then dry them. | To remove any remaining mother liquor and solvent. |
For impurities that are difficult to remove by recrystallization, preparative chromatography is a powerful purification technique. alentris.orgwaters.com This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. In the context of Carvedilol synthesis, column chromatography has been used to purify intermediates and isolate specific impurities for characterization. jocpr.comconnectjournals.com
Preparative HPLC, a high-resolution version of this technique, can be employed to isolate Carvedilol from closely related impurities like Impurity 2. waters.com The process involves injecting the impure mixture onto a column packed with a stationary phase. A solvent (mobile phase) is then pumped through the column, and the components separate based on their affinity for the stationary phase, allowing for the collection of highly pure fractions of the desired compound. waters.com While effective, this method is often more complex and costly than recrystallization, typically reserved for situations where high purity is required and other methods are insufficient. waters.com
Stability-Indicating Methods for Monitoring Impurity 2 Levels
The effective monitoring of individual impurities is critical for ensuring the quality, safety, and efficacy of Carvedilol. This compound, identified as 4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole, is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API). researchgate.net A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its potential impurities and degradation products. farmaciajournal.com For Carvedilol and its impurities, High-Performance Liquid Chromatography (HPLC) is the most widely employed technique due to its high resolution, sensitivity, and reproducibility. alentris.orgnih.gov
Developing a robust, stability-indicating HPLC method involves selecting appropriate chromatographic conditions to achieve adequate separation of all relevant compounds. Research has led to the development of comprehensive methods capable of separating Carvedilol from as many as 19 process-related and degradation impurities in a single analytical run. ijpsonline.com Such methods are essential for accurately monitoring the levels of specific impurities like Impurity 2.
The specificity of these methods is established through forced degradation studies, where Carvedilol is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ijpsonline.com The method must be able to resolve the intact drug peak from any peaks corresponding to degradation products or process impurities, including Impurity 2.
Validation of the analytical method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. ijpsonline.com Key validation parameters include linearity, precision, accuracy, and sensitivity (Limits of Detection and Quantification).
Below are typical parameters for a validated stability-indicating HPLC method suitable for monitoring this compound.
| Parameter | Condition |
|---|---|
| Column | Purosphere STAR RP 18-endcapped (250x4.6 mm, 3 µm) |
| Mobile Phase | Gradient elution with a buffer of 20 mM potassium dihydrogen phosphate (pH 2.8) and an organic mixture of methanol and acetonitrile. ijpsonline.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C ijpsonline.com |
| Detection Wavelength | 240 nm researchgate.net |
| Injection Volume | 20 µL |
Method validation ensures that the analytical procedure can reliably quantify impurities at specified levels. The Limit of Quantification (LOQ) is particularly important, as it represents the lowest concentration of an impurity that can be measured with acceptable precision and accuracy.
| Parameter | Typical Acceptance Criteria/Value |
|---|---|
| Linearity (Correlation Coefficient, R²) | > 0.999 |
| Accuracy (% Recovery) | 85% to 115% ijpsonline.com |
| Precision (% RSD) | < 5% ijpsonline.com |
| Limit of Detection (LOD) | Typically in the range of 0.002–0.004% of the analyte concentration. researchgate.net |
| Limit of Quantification (LOQ) | Typically in the range of 0.025 and 0.05 ppm. researchgate.net |
By employing such validated, high-resolution, stability-indicating methods, manufacturers can confidently monitor and control the levels of this compound, ensuring that the final drug product meets all regulatory requirements and quality standards.
Mass Balance Evaluation in Degradation Studies
Forced degradation studies are a cornerstone of drug development, providing critical information on the intrinsic stability of a drug molecule and helping to establish its degradation pathways. researchgate.net A key component of interpreting data from these studies is the evaluation of mass balance. Mass balance is an accounting of the initial amount of the drug substance versus the sum of the amount of drug remaining and the amounts of all formed impurities and degradation products. sapub.org Achieving good mass balance is a strong indicator that the analytical method is stability-indicating and that all significant degradation products have been detected. researchgate.netpharmacalculation.com
The principle of mass balance dictates that the loss in the assay of the active ingredient should be correspondingly accounted for by the increase in the quantity of impurities. pharmtech.com In the context of Carvedilol, this means that when the drug is subjected to stress conditions (e.g., acid, base, oxidation, thermal, photolytic), the decrease in Carvedilol concentration should be matched by the sum of the concentrations of all detected degradation products, including any changes in the levels of process impurities like Impurity 2. A mass balance value close to 100% (typically within a range of 95% to 105%) provides confidence in the analytical results. researchgate.netsapub.org
Forced degradation studies on Carvedilol have shown that the molecule is particularly sensitive to oxidative and alkaline conditions. researchgate.net Under these stresses, the concentration of Carvedilol decreases while new degradation products are formed. A validated stability-indicating method is used to assay the remaining Carvedilol and quantify all impurities simultaneously.
The results from a typical forced degradation study on Carvedilol are presented below. The mass balance is calculated by summing the assay of the active substance and the percentage of all degraded products.
| Stress Condition | Time | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
|---|---|---|---|---|
| Acid Hydrolysis (0.1M HCl) | 24 Hrs | 83.33 | 15.03 | 98.36 researchgate.net |
| Basic Hydrolysis (0.1M NaOH) | 24 Hrs | 84.74 | 13.58 | 98.32 researchgate.net |
| Oxidative Degradation (3% H₂O₂) | 72 Hrs | 89.5 | 9.8 | 99.3 |
| Thermal Degradation (50°C) | 24 Hrs | 98.12 | 1.25 | 99.37 researchgate.net |
| Photolytic Degradation | - | 99.15 | 0.45 | 99.60 |
It is important to note that for an accurate mass balance calculation, the relative response factors (RRF) of the impurities should be considered if they differ significantly from that of the parent drug. Furthermore, differences in molecular weights between the parent drug and the degradation products must be accounted for, as an equimolar degradation does not necessarily result in an equal mass percentage. pharmtech.com The successful demonstration of mass balance across various stress conditions validates the analytical method's ability to track all relevant species, including process impurities like this compound, and confirms a comprehensive understanding of the drug's stability profile.
Regulatory Landscape and Compliance for Pharmaceutical Impurities
ICH Guidelines for Impurities (Q3A, Q3B) and Stability Testing (Q1A)
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in pharmaceuticals.
ICH Q3A(R2): Impurities in New Drug Substances
This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in a new drug substance. youtube.comich.org These thresholds are determined by the maximum daily dose of the drug. For an impurity like Carvedilol Impurity 2, which is a process-related impurity or a degradation product, its levels in the active pharmaceutical ingredient (API) must be controlled within these limits.
Interactive Data Table: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*Total Daily Intake
ICH Q3B(R2): Impurities in New Drug Products
Complementing Q3A, this guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. Current time information in Hanover, DE. Stability studies are crucial for identifying and controlling such impurities in the final drug product.
ICH Q1A(R2): Stability Testing of New Drug Substances and Products
Stability testing provides evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. edqm.eu These studies are essential for determining the re-test period for the drug substance and the shelf life for the drug product, and for identifying potential degradation products like this compound.
Threshold of Toxicological Concern (TTC) for Unstudied Impurities
For impurities that have not been studied toxicologically, the Threshold of Toxicological Concern (TTC) approach is a crucial risk assessment tool. It establishes a level of exposure below which there is a very low probability of adverse health effects. The TTC concept is particularly relevant for genotoxic impurities. A widely accepted TTC for most mutagenic impurities is 1.5 µg per person per day, which is considered to pose a negligible lifetime cancer risk. gmp-compliance.orgnihs.go.jp
Genotoxic Impurity Assessment and Control Strategies (e.g., Nitrosamines)
Given that this compound is a nitrosamine (B1359907), it falls under the category of potentially genotoxic impurities, which can cause genetic mutations and potentially lead to cancer.
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities
This guideline provides a framework for the assessment and control of mutagenic impurities to limit potential carcinogenic risk. europa.eu It outlines a classification system for impurities based on their mutagenic potential and provides guidance on establishing acceptable intakes. For known mutagens with carcinogenic potential, compound-specific acceptable intakes should be determined. In the absence of such data, the TTC approach is often applied.
Nitrosamine Impurities
Regulatory agencies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued specific guidance on the control of nitrosamine impurities in human drugs. qcchemical.com These guidelines require manufacturers to conduct risk assessments to identify the potential for nitrosamine formation in their products and to implement control strategies to ensure that levels of these impurities are kept below acceptable limits. The formation of nitrosamines is often linked to the manufacturing process, where certain reagents, solvents, or starting materials may contain precursors that react to form these impurities.
Interactive Data Table: ICH M7 Acceptable Intakes for Mutagenic Impurities During Clinical Development
| Duration of Treatment | Daily Intake (µ g/day ) |
| ≤ 1 month | 120 |
| > 1 to 12 months | 20 |
| > 1 to 10 years | 10 |
| > 10 years to lifetime | 1.5 |
Pharmacopeial Standards and Reference Materials for Carvedilol Impurities
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. These include monographs that may specify limits for known impurities of Carvedilol.
The European Pharmacopoeia lists several impurities for Carvedilol, including Impurity C, which is N-Benzyl Carvedilol. drugfuture.comconnectjournals.com Similarly, the USP provides a list of Carvedilol related compounds. uspnf.comdrugfuture.com While "this compound" is not a standard pharmacopeial designation, the principles of impurity control outlined in these monographs apply to all impurities present in the drug substance.
The availability of certified reference standards is crucial for the accurate identification and quantification of impurities. Reference standards for various Carvedilol impurities, including those designated by the EP and USP, are available from commercial suppliers. edqm.eusynthinkchemicals.com These standards are essential for method validation and routine quality control testing.
Regulatory Filing Requirements (e.g., ANDA, DMF) Pertaining to Impurity Data
Abbreviated New Drug Applications (ANDAs)
For generic drug products, ANDA submissions must include comprehensive data on the impurity profile of the drug substance and drug product. This includes a list of all impurities, their levels, and a justification for the proposed acceptance criteria. The impurity levels in the generic product are often compared to those in the reference listed drug (RLD).
Drug Master Files (DMFs)
A DMF is a submission to the FDA that may be used to provide confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drug products. For API manufacturers, the DMF will contain detailed information on the manufacturing process and controls, including data on the formation and control of impurities like this compound. This information is then referenced in the ANDA of the finished product manufacturer.
Advanced Research Perspectives and Future Directions
Automated Method Development and High-Throughput Screening for Impurity Analysis
The development of analytical methods for impurity profiling can be a time-consuming and labor-intensive process. pharmafocusasia.com To address this, the pharmaceutical industry is increasingly adopting automated method development platforms. pharmafocusasia.com These systems can systematically screen a wide array of chromatographic conditions, including different columns, mobile phases, and gradient profiles, to rapidly identify the optimal parameters for the separation and quantification of impurities like Carvedilol Impurity 2. pharmafocusasia.com Software tools such as Chromsword and ACD/LC Simulator can predict chromatographic behavior based on the analyte's structure, further accelerating method development. pharmafocusasia.com
High-Throughput Screening (HTS), a technique extensively used in drug discovery for testing large numbers of compounds, is also finding applications in impurity analysis. bmglabtech.comdrugtargetreview.com HTS leverages robotics, liquid handling devices, and automated data analysis to screen vast compound libraries efficiently. bmglabtech.comdanaher.comaragen.com While its primary role is to identify "hits" or lead compounds, the principles of HTS can be adapted for rapid screening of potential impurities or for optimizing analytical methods for known impurities. bmglabtech.comdrugtargetreview.com The integration of automation and HTS can significantly reduce the time and resources required for comprehensive impurity analysis. youtube.com
Table 1: Tools in Automated Method Development
| Tool Type | Examples | Function |
| Software | Chromsword, ACD/LC Simulator | Predicts retention and chromatographic separations based on analyte structure. pharmafocusasia.com |
| Hardware | Automated HPLC/UHPLC systems | Allows for systematic screening of multiple columns and mobile phases. pharmafocusasia.com |
| Integrated Platforms | HTS Systems | Enables rapid, automated testing of numerous samples or conditions. bmglabtech.comdanaher.com |
In-silico Modeling for Predicting Impurity Formation and Toxicity
In-silico modeling, or computer-based simulation, has emerged as a powerful tool in the toxicological assessment of pharmaceutical impurities. labcorp.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the importance of evaluating the potential toxicity of impurities. triphasepharmasolutions.com When experimental data is limited, in-silico toxicology models can predict the potential of a compound to be mutagenic or carcinogenic based on its chemical structure. researchgate.netnih.gov
This predictive toxicology is based on (Quantitative) Structure-Activity Relationships ((Q)SAR), which correlate a molecule's structure with its biological activity. nih.gov Various software platforms, such as Derek Nexus, Toxtree, and TEST, are used to screen for structural alerts that are associated with toxicity. mdpi.comyoutube.com This approach is particularly valuable for complying with guidelines like ICH M7, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. mdpi.com By identifying potentially hazardous impurities early in the development process, manufacturers can implement appropriate controls to ensure patient safety. gradientcorp.com In-silico methods offer a rapid and cost-effective means to prioritize impurities for further investigation and to support risk assessment. labcorp.com
Table 2: Examples of In-silico Toxicology Software
| Software | Approach | Primary Use |
| Derek Nexus | Expert rule-based | Predicts toxicity, including mutagenicity and carcinogenicity. mdpi.com |
| Toxtree | Decision tree | Classifies chemicals into categories and predicts toxic hazards. mdpi.com |
| TEST (Toxicity Estimation Software Tool) | (Q)SAR | Estimates toxicity from molecular structure. mdpi.com |
Development of Novel Reference Standards for this compound
Reference standards are essential for the accurate identification and quantification of impurities in pharmaceutical products. labroots.commriglobal.org For this compound, having a well-characterized reference standard is crucial for method validation, routine quality control, and stability studies. synzeal.comsynthinkchemicals.com These standards can be obtained from pharmacopeial sources (like USP or EP) or non-pharmacopeial suppliers. synzeal.comsynthinkchemicals.com
The development of a novel reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. researchgate.net This characterization typically involves a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). labroots.comsynthinkchemicals.com The establishment of certified reference materials ensures the accuracy and traceability of analytical measurements, which is a critical aspect of regulatory compliance. researchgate.net As analytical methods become more sensitive, the demand for high-purity, well-characterized reference standards for impurities like this compound will continue to grow. labroots.com
Emerging Analytical Technologies for Enhanced Impurity Detection
The field of analytical chemistry is continuously evolving, with new technologies offering improved sensitivity, specificity, and speed for impurity detection. biomedres.us Advances in liquid chromatography, such as the use of sub-2-µm particle columns in Ultra-High-Performance Liquid Chromatography (UHPLC), allow for faster and more efficient separations. pharmafocusasia.com
Hyphenated techniques, which couple separation methods with powerful detection technologies, are particularly valuable for impurity profiling. biomedres.usrroij.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide not only quantitative data but also structural information, aiding in the identification of unknown impurities. biomedres.uswisdomlib.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy, further enhancing the confidence in impurity identification. apacsci.comijsra.net
Other emerging technologies include Supercritical Fluid Chromatography (SFC), which is gaining traction for its unique selectivity and "green" credentials due to reduced solvent consumption. apacsci.comijsra.net Furthermore, the integration of Artificial Intelligence (AI) and Machine Learning (ML) into analytical workflows holds the promise of automating data analysis, identifying trends, and even predicting potential impurities, revolutionizing the approach to impurity analysis. apacsci.comamazonaws.com
Table 3: Advanced Analytical Techniques for Impurity Profiling
| Technique | Abbreviation | Key Advantages |
| Ultra-High-Performance Liquid Chromatography | UHPLC | Faster analysis times, improved separation efficiency. pharmafocusasia.com |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Provides both quantitative and structural information. biomedres.uswisdomlib.org |
| Gas Chromatography-Mass Spectrometry | GC-MS | Ideal for volatile and semi-volatile impurities. biomedres.uswisdomlib.org |
| High-Resolution Mass Spectrometry | HRMS | High mass accuracy for confident identification. apacsci.comijsra.net |
| Supercritical Fluid Chromatography | SFC | Unique selectivity, reduced organic solvent use. apacsci.comijsra.net |
| Artificial Intelligence / Machine Learning | AI / ML | Automation of data analysis, predictive capabilities. apacsci.comamazonaws.com |
Q & A
Basic: What analytical methods are recommended for detecting and quantifying Carvedilol Impurity 2 in pharmaceutical formulations?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is the gold standard. Optimal conditions include:
- Column : Zorbax Eclipse XDB-C8 (150 × 4.6 mm, 5 µm) for baseline separation .
- Mobile Phase : Acetonitrile and phosphate buffer (pH 2, 1.5 mM 1-heptanesulfonic acid) in a 43:57 ratio (v/v) to resolve polar impurities .
- Detection : Dual wavelengths (220 nm for epoxy-containing impurities, 240 nm for carvedilol and related compounds) .
- Linearity : Validated for 0.01–1500 µg/mL for carvedilol and 0.04–3.0 µg/mL for impurities .
Basic: How should analytical methods for this compound be validated to comply with regulatory standards?
Methodological Answer:
Follow ICH Q2(R1) guidelines, ensuring:
- Specificity : Resolution ≥1.5 between carvedilol and impurities in forced degradation studies (acid/base/hydrolytic/oxidative stress) .
- Precision : ≤2% RSD for retention time and peak area in intra-day/inter-day tests .
- Accuracy : Spike recovery rates of 98–102% for impurities at 0.1–1.0% concentration levels .
- Robustness : Evaluate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .
Advanced: How can co-eluting impurities be resolved during method development for this compound?
Methodological Answer:
- Gradient Optimization : Adjust acetonitrile percentage (e.g., 40–50% over 10 min) to separate structurally similar impurities .
- Ion-Pairing Agents : Add 1.5 mM 1-heptanesulfonic acid to the buffer for amine-containing impurities to reduce tailing .
- Column Screening : Compare C8 vs. C18 columns; C8 phases often provide better selectivity for polar degradants .
- LC-MS/MS Confirmation : Use high-resolution mass spectrometry to distinguish isobaric impurities via fragmentation patterns (e.g., m/z 295.33 for Impurity 2) .
Advanced: What strategies are used to assess the genotoxic potential of this compound?
Methodological Answer:
- Structural Alerts : Identify reactive groups (e.g., epoxides, alkyl halides) using computational tools like Derek Nexus .
- In Vitro Assays : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays for chromosomal damage .
- Quantification Limits : Ensure LC-MS/MS methods achieve a limit of detection (LOD) ≤0.01 µg/mL for genotoxic impurities .
- Toxicokinetic Modeling : Estimate maximum daily intake (≤1.5 µg/day) per ICH M7 guidelines .
Basic: What chromatographic parameters are critical for optimizing the separation of this compound?
Methodological Answer:
- Flow Rate : 0.7 mL/min balances resolution and analysis time (15 min vs. 70 min in older methods) .
- Column Temperature : 40°C improves peak symmetry (tailing factor ≤1.2) .
- Injection Volume : ≤20 µL to avoid column overload .
- System Suitability : Theoretical plates ≥2000, RSD ≤2% for peak area .
Advanced: How can low-concentration impurities like this compound be quantified in stability studies?
Methodological Answer:
- Forced Degradation : Expose carvedilol to 0.1N HCl (60°C/24h), 3% H₂O₂ (24h), and UV light (200 W·h/m²) to simulate impurity formation pathways .
- Calibration Standards : Prepare impurity-spiked samples at 0.1%, 0.5%, and 1.0% of the active pharmaceutical ingredient (API) concentration .
- Signal-to-Noise Ratio : Ensure ≥10:1 for limit of quantification (LOQ) using PDA detectors .
- Long-Term Stability : Monitor impurity levels at 25°C/60% RH for 6–12 months; use Arrhenius kinetics to predict degradation rates .
Advanced: What challenges arise during method transfer for this compound analysis across laboratories?
Methodological Answer:
- Column Equivalency : Validate alternative columns (e.g., Phenomenex Luna C8) via geometric equivalence (dₚ × L = 5 µm × 150 mm) .
- Mobile Phase Preparation : Standardize buffer pH (±0.05) and ion-pairing agent concentration (±0.1 mM) .
- Instrument Variability : Cross-validate HPLC systems (e.g., Agilent 1260 vs. Shimadzu LC-2030) using intermediate precision criteria (≤5% RSD) .
- Data Integrity : Use Empower™ or Chromeleon™ software with audit trails to comply with 21 CFR Part 11 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
